molecular formula C11H8ClN5S B3367146 2-(2-Chloro-6-methylthieno[3,2-d]pyrimidin-4-yl)pyrimidin-5-amine CAS No. 1632286-27-1

2-(2-Chloro-6-methylthieno[3,2-d]pyrimidin-4-yl)pyrimidin-5-amine

Cat. No.: B3367146
CAS No.: 1632286-27-1
M. Wt: 277.73 g/mol
InChI Key: CDUVHAOVBUUMKF-UHFFFAOYSA-N
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Description

2-(2-Chloro-6-methylthieno[3,2-d]pyrimidin-4-yl)pyrimidin-5-amine (CAS 1632286-27-1) is a high-purity chemical building block offered for research applications. This compound has a molecular formula of C11H8ClN5S and a molecular weight of 277.73 g/mol . The core structure of this compound is based on the thieno[3,2-d]pyrimidine scaffold, a privileged structure in medicinal chemistry known for its diverse pharmacological properties. Scientific literature indicates that thienopyrimidine derivatives are extensively investigated for their biological activities, including potential as anticancer, antimicrobial, anti-inflammatory, and antioxidant agents . Specifically, some thienopyrimidine derivatives have been reported to exhibit cytotoxic activities against various cancerous cell lines and demonstrate antimicrobial efficacy against a range of Gram-positive and Gram-negative bacteria and fungal species . The reactive chloro group on the pyrimidine ring makes this compound a versatile intermediate for further synthetic elaboration via nucleophilic substitution reactions, allowing researchers to create a diverse library of molecules for structure-activity relationship (SAR) studies . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic purposes. Researchers handling this compound should refer to the associated Safety Data Sheet (SDS) for proper handling and storage guidelines.

Properties

IUPAC Name

2-(2-chloro-6-methylthieno[3,2-d]pyrimidin-4-yl)pyrimidin-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN5S/c1-5-2-7-9(18-5)8(17-11(12)16-7)10-14-3-6(13)4-15-10/h2-4H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDUVHAOVBUUMKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)C(=NC(=N2)Cl)C3=NC=C(C=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501162927
Record name 5-Pyrimidinamine, 2-(2-chloro-6-methylthieno[3,2-d]pyrimidin-4-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501162927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1632286-27-1
Record name 5-Pyrimidinamine, 2-(2-chloro-6-methylthieno[3,2-d]pyrimidin-4-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1632286-27-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Pyrimidinamine, 2-(2-chloro-6-methylthieno[3,2-d]pyrimidin-4-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501162927
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom at position 2 of the thieno[3,2-d]pyrimidine ring undergoes nucleophilic substitution under basic or catalytic conditions. This reaction is pivotal for introducing functional groups or modifying biological activity.

Key Examples:

Reagent/ConditionsProductYieldApplicationSource
Sodium hydride (NaH), amines2-Amino-6-methylthieno[3,2-d]pyrimidin-4-yl derivatives41–78%PI5P4Kγ inhibition studies
Piperidine in ethanol, refluxPyrimidin-4-yl-thiazolecarboxamide analogs76%Anticancer lead optimization
Triethylamine (TEA), dimethylamineN,N-Dimethylaminothienopyrimidines92%Kinase inhibitor synthesis

Mechanistic Insight :

  • The chlorine atom’s electrophilicity is enhanced by the electron-withdrawing pyrimidine ring, facilitating SNAr (nucleophilic aromatic substitution) with amines, thiols, or alkoxides.

  • Steric hindrance from the 6-methyl group directs substitution to the 2-position selectively .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-coupling reactions, leveraging the halogenated thienopyrimidine core.

Suzuki-Miyaura Coupling:

Boronic AcidCatalyst SystemProductYieldSource
Arylboronic acidsPd(PPh₃)₄, K₂CO₃, DMF/H₂O2-Aryl-6-methylthieno[3,2-d]pyrimidines65–82%

Applications :

  • Modifications at the 2-position enhance selectivity for kinase targets (e.g., CDK4/6 inhibitors) .

Hydrolysis and Cyclization

Controlled hydrolysis of the pyrimidine ring or fused thiophene system enables access to novel scaffolds:

Acid/Base-Mediated Transformations:

ConditionsProductOutcomeSource
NaOH (1N), THF, room temperatureThieno[3,2-d]pyrimidin-4(3H)-oneRing-opening with ketone formation
HCl, ethanol, refluxPyrimidine-5-carboxylic acid derivativesHydrolysis of amine to carboxylate

Oxidation and Functionalization

The methyl group at position 6 can be oxidized to a carbonyl or carboxylic acid group under strong oxidizing conditions:

Oxidizing AgentProductYieldNotesSource
KMnO₄, H₂SO₄6-Carboxythieno[3,2-d]pyrimidine58%Requires rigorous temperature control
H₂O₂, FeCl₃6-Hydroxymethyl derivatives45%Limited functional group tolerance

Microwave-Assisted Reactions

Modern synthetic approaches employ microwave irradiation to accelerate reactions:

Reaction TypeConditionsTimeYieldSource
CyclocondensationMicrowave, 200°C, NMP, AlCl₃2 h78%
Nucleophilic substitutionEthanol, 110°C, DMA-DMA5 min83%

Biological Activity Correlation

Modifications to the pyrimidin-5-amine moiety significantly impact bioactivity:

  • Anticancer activity : Introduction of sulfonamide groups at the 5-amine position enhances COX-2 inhibition (IC₅₀ = 0.12 µM) .

  • Kinase inhibition : Methylation of the exocyclic amine improves blood-brain barrier penetration in PI5P4Kγ inhibitors .

Stability and Reactivity Trends

  • pH Sensitivity : Degrades under strongly acidic (pH < 2) or basic (pH > 10) conditions via ring-opening .

  • Thermal Stability : Stable up to 200°C in inert atmospheres, making it suitable for high-temperature reactions .

Scientific Research Applications

Anticancer Activity

Research indicates that thieno[3,2-d]pyrimidine derivatives exhibit significant anticancer properties. The compound's ability to inhibit specific kinases involved in cancer cell proliferation makes it a promising candidate for the development of new anticancer drugs. Studies have shown that similar compounds can induce apoptosis in cancer cells, suggesting that this compound may have similar effects.

Antiviral Properties

Compounds based on thieno[3,2-d]pyrimidine structures have been investigated for their antiviral activities. Preliminary studies suggest that 2-(2-Chloro-6-methylthieno[3,2-d]pyrimidin-4-yl)pyrimidin-5-amine could inhibit viral replication mechanisms, making it a potential antiviral agent against various viral infections.

Inhibition of Enzymatic Activity

The compound has been studied for its ability to inhibit specific enzymes critical for various biological processes. For instance, it may act as an inhibitor of certain kinases or phosphatases involved in signaling pathways that regulate cell growth and metabolism.

Case Study 1: Anticancer Research

A study published in the Journal of Medicinal Chemistry explored the synthesis and biological evaluation of thieno[3,2-d]pyrimidine derivatives. The results indicated that compounds with modifications similar to those found in this compound demonstrated potent inhibition of cancer cell lines.

Compound NameActivityReference
Thieno[3,2-d]pyrimidine derivativeIC50 = 0.5 µM against A549 cells

Case Study 2: Antiviral Screening

In a screening for antiviral agents, derivatives of thieno[3,2-d]pyrimidine were tested against influenza and HIV viruses. The results showed promising antiviral activity, with some derivatives exhibiting significant reductions in viral load.

Compound NameVirus TargetedReduction in Viral LoadReference
Thieno derivativeInfluenza A70% reduction

Mechanism of Action

The mechanism of action of 2-(2-Chloro-6-methylthieno[3,2-d]pyrimidin-4-yl)pyrimidin-5-amine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity . This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Pyrimidine Derivatives

Compound Name Key Substituents Molecular Formula Notable Features/Activities Reference
2-(2-Chloro-6-methylthieno[3,2-d]pyrimidin-4-yl)pyrimidin-5-amine Cl (C2), CH₃ (C6), NH₂ (C5 pyrimidine) C₁₁H₈ClN₅S Thienopyrimidine-pyrimidine hybrid
4-Chloro-6-methoxy-2-methylpyrimidin-5-amine Cl (C4), OCH₃ (C6), CH₃ (C2) C₆H₈ClN₃O Intermediate for pharmaceuticals
2-Chloro-4-methylpyrimidin-5-amine Cl (C2), CH₃ (C4) C₅H₆ClN₃ Versatile building block in organic synthesis
6-Chloro-5-iodo-2-methylsulfanylpyrimidin-4-amine Cl (C6), I (C5), SCH₃ (C2) C₅H₅ClIN₃S Halogen-rich; potential radiopharmaceutical use
5-Methyl-1-phenyl-3-(thieno[2,3-d]pyrimidin-4-yl)chromeno[4,3-d]pyrazolo... Thieno[2,3-d]pyrimidine, coumarin, pyrazole C₂₄H₁₅N₅O₂S Fluorescent properties; anticancer potential
N-Methyl-5-(2-((4-methyl-3-(morpholinosulfonyl)phenyl)amino)pyrimidin-4-yl)... Morpholinosulfonyl, methylamino C₂₃H₂₇N₇O₂S₂ High HPLC purity (99%); kinase inhibition

Key Observations:

In contrast, iodo in increases molecular weight and may influence pharmacokinetics. Methoxy groups () improve solubility but reduce reactivity compared to chloro substituents.

Fused Ring Systems: The thieno[3,2-d]pyrimidine core in and offers planar rigidity, facilitating π-π stacking in protein binding pockets. The coumarin-pyrazolo[3,4-b]pyridine hybrid in exhibits fluorescence, useful in imaging applications.

Biological Activities: Compounds with morpholinosulfonyl () or triazole moieties () show enhanced kinase inhibition and anti-inflammatory activities. The target compound’s lack of these groups may limit its efficacy in specific therapeutic contexts.

Key Observations:

  • Catalyst Efficiency : FeCl₃-SiO₂ in enables high-yield (75%) condensation, whereas CuSO₄/sodium ascorbate in facilitates click chemistry for triazole formation.
  • Yield Variability : Lower yields in (38%) highlight challenges in synthesizing sulfonamide-containing pyrimidines.

Crystallographic and Spectral Data

  • The crystal structure of 5-[(3,5-Dichloroanilino)methyl]-N-(3,5-dichlorophenyl)-6-methyl-2-phenylpyrimidin-4-amine () reveals intermolecular hydrogen bonding between NH₂ and Cl groups, stabilizing the lattice. Similar interactions likely occur in the target compound.
  • HR-MS and NMR data for compounds like and confirm structural integrity, with deviations <0.006 Da between calculated and observed masses .

Biological Activity

2-(2-Chloro-6-methylthieno[3,2-d]pyrimidin-4-yl)pyrimidin-5-amine is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.

The molecular formula of this compound is C11H8ClN5S, with a molecular weight of approximately 277.73 g/mol. Its structure features a thieno[3,2-d]pyrimidine core which is known for various biological activities, including anti-cancer and anti-inflammatory effects.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from simpler thienopyrimidine derivatives. For instance, one method includes the reaction of 2,4-dichloro-6-methylthieno[3,2-d]pyrimidine with appropriate amines under controlled conditions to yield the target compound with high purity and yield .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thienopyrimidine derivatives. For example, compounds similar to this compound have demonstrated significant inhibition of cell proliferation in various cancer cell lines. A study reported that related thienopyrimidine compounds inhibited the growth of PhIP-resistant cancer cells, showcasing their potential as therapeutic agents against certain types of tumors .

Antimicrobial Activity

In vitro tests have shown that thienopyrimidine derivatives exhibit antimicrobial properties. For instance, compounds from the same family have been reported to inhibit bacterial growth effectively, suggesting that this compound may also possess similar properties .

Anti-inflammatory Effects

Thienopyrimidine compounds have been investigated for their anti-inflammatory effects. They are believed to modulate inflammatory pathways by inhibiting specific enzymes involved in the inflammatory response. This suggests potential applications in treating inflammatory diseases .

Case Studies

  • Inhibition of Cancer Cell Proliferation : A study conducted on a series of thienopyrimidine derivatives revealed that certain structural modifications led to enhanced potency against cancer cell lines such as A431. The results indicated that these compounds could serve as lead candidates for further development in cancer therapy.
    CompoundIC50 (µM)Cell Line
    Thienopyrimidine A1.5A431
    Thienopyrimidine B0.8MCF7
  • Antimicrobial Testing : In another study focusing on antimicrobial activity, derivatives of the thienopyrimidine scaffold were tested against Gram-positive and Gram-negative bacteria. The results indicated that these compounds had varying degrees of effectiveness depending on their structural characteristics.
    CompoundZone of Inhibition (mm)Bacteria
    Compound X15E. coli
    Compound Y20S. aureus

Q & A

Q. Optimization Tips :

  • Use catalysts like DMAP or TEA to accelerate coupling reactions.
  • Monitor reaction progress via TLC or HPLC to minimize side products.

How is the crystal structure of this compound characterized, and what structural features influence its reactivity?

Basic
Crystallographic analysis using SHELX software (e.g., SHELXL for refinement) reveals:

  • Dihedral Angles : Pyrimidine and thieno rings often form dihedral angles of 12–86°, influencing π-π stacking and solubility .
  • Hydrogen Bonding : Intramolecular N–H⋯N bonds stabilize the conformation (e.g., 2.8–3.1 Å bond lengths), while weak C–H⋯π interactions contribute to crystal packing .
  • Chlorine Substituent : The 2-chloro group increases electrophilicity at C4, facilitating nucleophilic substitutions .

Q. Methodology :

  • Collect X-ray diffraction data (Mo Kα radiation, λ = 0.71073 Å) and refine using SHELXL-2018 .

How can researchers resolve contradictions in hydrogen bonding patterns between polymorphic forms?

Advanced
Polymorphs may exhibit divergent hydrogen bonding due to solvent effects or crystallization conditions. For example:

  • Case Study : In , one polymorph lacks N5 hydrogen bonding, unlike its analogs. To resolve discrepancies:
    • Complementary Techniques : Use solid-state NMR to probe hydrogen environments or DFT calculations (e.g., Gaussian 16) to model bond energetics .
    • Thermal Analysis : DSC/TGA identifies stability differences between polymorphs.

What methodologies assess the compound’s interaction with biological targets like kinases or receptors?

Q. Advanced

  • Molecular Docking : AutoDock Vina or Schrödinger Suite models binding poses (e.g., with EGFR or PI3K). Key residues (e.g., Lys745 in EGFR) are probed for hydrogen bonding and hydrophobic contacts .
  • Pharmacological Assays :
    • In vitro : IC₅₀ determination via kinase inhibition assays (e.g., ADP-Glo™ Kinase Assay).
    • Cellular Uptake : LC-MS/MS quantifies intracellular concentrations in cancer cell lines .

How can reaction conditions be optimized to improve yield and selectivity?

Q. Advanced

  • Design of Experiments (DoE) : Use response surface methodology (RSM) to vary temperature, solvent polarity, and catalyst loading.
  • Case Study : achieved a 5% overall yield via LiAlH₄ reduction in Et₂O, but switching to NaBH₄/CeCl₃ (Luche reduction) may enhance stereoselectivity .
  • Real-Time Monitoring : In situ FTIR or Raman spectroscopy identifies intermediates to adjust reaction parameters dynamically.

What analytical techniques validate purity and stability under storage conditions?

Q. Basic

  • HPLC : Reverse-phase C18 column (ACN/water gradient) with UV detection (λ = 254 nm). Purity >98% is typical for pharmacological studies .
  • Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS to detect hydrolytic or oxidative byproducts .

How does the electronic nature of substituents affect the compound’s spectroscopic properties?

Q. Advanced

  • UV-Vis : The chloro-methylthienopyrimidine moiety absorbs at 270–290 nm (ε ≈ 1.5 × 10⁴ M⁻¹cm⁻¹), with bathochromic shifts in polar solvents .
  • NMR : ¹³C NMR shows deshielding of C4 (δ = 155–160 ppm) due to electron-withdrawing chloro and thieno groups. DFT-calculated chemical shifts (e.g., B3LYP/6-31G*) validate assignments .

What computational tools predict metabolic pathways and toxicity profiles?

Q. Advanced

  • ADMET Prediction : SwissADME or pkCSM estimates hepatic CYP450 metabolism (e.g., CYP3A4-mediated oxidation) and hERG inhibition risks .
  • Metabolite Identification : Molecular docking with cytochrome P450 enzymes (e.g., CYP2D6) identifies potential hydroxylation or dechlorination sites .

How are structure-activity relationships (SARs) developed for pyrimidine analogs?

Q. Advanced

  • SAR Strategy :
    • Variation : Synthesize analogs with substituents (e.g., fluoro, methoxy) at C6 or the pyrimidine ring.
    • Activity Clustering : PCA analysis of IC₅₀ data identifies pharmacophore features (e.g., chloro groups enhance kinase selectivity by 3–5 fold) .
  • Case Study : shows N-methylation reduces cytotoxicity while maintaining target affinity .

What strategies mitigate challenges in scaling up synthesis for preclinical studies?

Q. Advanced

  • Flow Chemistry : Continuous flow reactors improve heat/mass transfer for exothermic steps (e.g., chlorination) .
  • Green Chemistry : Replace POCl₃ with BiCl₃ or ionic liquids to reduce waste .
  • Quality Control : Implement PAT (Process Analytical Technology) for real-time purity monitoring .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Chloro-6-methylthieno[3,2-d]pyrimidin-4-yl)pyrimidin-5-amine
Reactant of Route 2
Reactant of Route 2
2-(2-Chloro-6-methylthieno[3,2-d]pyrimidin-4-yl)pyrimidin-5-amine

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